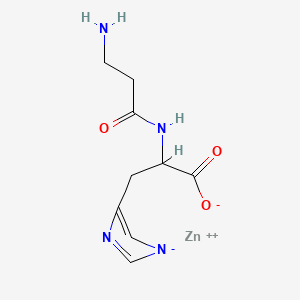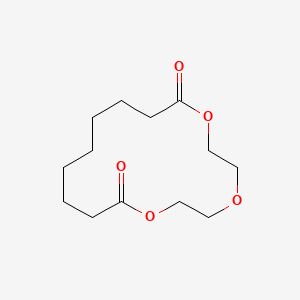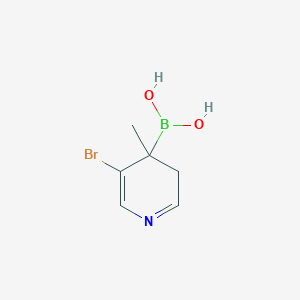
zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate is a coordination compound that combines zinc with a complex organic ligand This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate typically involves the reaction of zinc salts with the appropriate organic ligands under controlled conditions. One common method involves dissolving zinc acetate in a suitable solvent, such as ethanol or water, and then adding the organic ligand, 2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate, to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain precise control over reaction parameters, such as temperature, pH, and concentration of reactants. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can occur with reducing agents, resulting in the reduction of zinc ions and potential changes in the organic ligand structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction reactions can lead to various zinc oxidation states and modified organic ligands, while substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc-containing coordination compounds.
Biology: It is studied for its potential role in enzyme regulation and as a model compound for understanding zinc’s biological functions.
Medicine: The compound’s potential antimicrobial and anticancer properties are being explored, with research focusing on its ability to inhibit the growth of pathogenic microorganisms and tumor cells.
Mechanism of Action
The mechanism of action of zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate involves its interaction with specific molecular targets and pathways. Zinc ions play a crucial role in enzyme catalysis, structural stabilization of proteins, and regulation of various biological processes. The organic ligand can modulate the compound’s binding affinity and specificity for different targets, enhancing its biological activity. The compound’s ability to chelate zinc ions and facilitate their transport and release in biological systems is key to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Zinc-2-pyrrolidone-5-carboxylate: Known for its antimicrobial properties, this compound is used in skincare products and as a preservative.
Zinc-methionine: A zinc-amino acid complex with applications in animal nutrition and as a dietary supplement.
Zinc-glycinate: Another zinc-amino acid complex used in dietary supplements and for its potential health benefits.
Uniqueness
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate stands out due to its unique organic ligand structure, which imparts distinct coordination properties and potential biological activities. Its ability to form stable complexes with zinc ions and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12N4O3Zn |
|---|---|
Molecular Weight |
289.6 g/mol |
IUPAC Name |
zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/q;+2/p-2 |
InChI Key |
IGXZLYMCFZHNKW-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(N=C[N-]1)CC(C(=O)[O-])NC(=O)CCN.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)

![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)

